2-tetradecylhexadecanoic Acid

Fatty Acid Physical Properties Crystallinity Formulation Science

Linear C30 fatty acids compromise cationic lipid performance; researchers need exact α-branched architecture for reliable gene delivery. This compound provides the precise lipophilic anchor validated in T14diLys-based systems. • High siRNA encapsulation at N/P=5; effective pDNA transfer across multiple cell lines • Key intermediate for E-selectin blocker glycoconjugates targeting leukocyte recruitment • Lower Mp (71-75°C) vs. linear C30 acids improves solubility and liposomal membrane fluidity • Supplied at 98% purity with cold-chain storage; shipped globally for R&D use.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 66880-77-1
Cat. No. B128074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tetradecylhexadecanoic Acid
CAS66880-77-1
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30(31)32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H,31,32)
InChIKeyICSUXOJHXOJPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tetradecylhexadecanoic Acid (CAS 66880-77-1): A Branched C30 Saturated Fatty Acid for Specialized Research and Industrial Synthesis


2-Tetradecylhexadecanoic acid (CAS 66880-77-1) is a long-chain saturated fatty acid with the molecular formula C30H60O2 and a molecular weight of 452.8 g/mol [1]. It features a branched structure with a 14-carbon alkyl chain attached to the alpha carbon of a 16-carbon chain (palmitic acid backbone), classifying it as an α-branched fatty acid . This compound is primarily utilized as a versatile building block in the synthesis of cationic lipids for gene delivery, E-selectin blockers, and liposomal formulations , with commercial availability at purities up to 98% for research applications .

Why Substituting 2-Tetradecylhexadecanoic Acid with Unbranched or Shorter-Chain Analogs Compromises Derivative Performance


In-class compounds such as palmitic acid (C16:0), stearic acid (C18:0), or even straight-chain melissic acid (C30:0) cannot be simply interchanged with 2-tetradecylhexadecanoic acid due to its unique α-branched C30 architecture. This branching lowers the melting point relative to straight-chain C30 acids , improves solubility in organic solvents [1], and critically influences the self-assembly and lipophilic balance of its derivatives [2]. For example, cationic lipids derived from this acid exhibit distinct transfection efficiencies and serum stabilities compared to those built from linear or shorter-chain fatty acids [3]. Substituting with an unbranched analog alters the physicochemical and biological performance of the final product, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2-Tetradecylhexadecanoic Acid Against Structural Analogs and Alternatives


Melting Point Depression of α-Branched C30 Acid vs. Linear C30 Melissic Acid

The α-branching in 2-tetradecylhexadecanoic acid significantly reduces its melting point compared to its linear C30 counterpart, melissic acid (triacontanoic acid). This lower melting point facilitates easier handling and formulation into liposomal or lipid nanoparticle systems [1].

Fatty Acid Physical Properties Crystallinity Formulation Science

Comparative Transfection Efficiency of T14diLys-Derived Cationic Lipids vs. Other α-Branched Fatty Acid Amides

The cationic lipid T14diLys, synthesized from 2-tetradecylhexadecanoic acid, demonstrates effective plasmid DNA transfer across multiple cell lines. In a comparative study of α-branched fatty acid amides, T14diLys/DOPE (1/2, n/n) formulations exhibited robust transfection efficiency in Hep-G2, A549, and COS-7 cells, with activity maintained even in the presence of 10% serum [1].

Gene Therapy Lipid Nanoparticles siRNA Delivery

siRNA Encapsulation Efficiency and Knockdown Performance of T14diLys/DOPE Liposomes

Liposomes formulated with the ionizable lipid T14diLys (derived from 2-tetradecylhexadecanoic acid) and DOPE achieve high siRNA encapsulation efficiency and effective gene knockdown at an optimal N/P ratio of 5. This performance is linked to the specific lipophilic characteristics imparted by the parent fatty acid [1].

siRNA Delivery Lipoplex Gene Silencing

Antifungal Activity Against Candida glabrata: A Potential Niche Differentiation

2-Tetradecylhexadecanoic acid has been reported to inhibit the growth of Candida glabrata, a pathogenic yeast. While detailed MIC values are not publicly disclosed, this activity distinguishes it from many simple saturated fatty acids that lack specific antimicrobial efficacy .

Antifungal Microbiology Drug Discovery

Solubility Profile: Enhanced Organic Solvent Solubility vs. Straight-Chain Fatty Acids

2-Tetradecylhexadecanoic acid exhibits moderate solubility in chloroform and methanol (upon heating), and is soluble in acetone . This contrasts with very long straight-chain fatty acids (e.g., C30 melissic acid), which are typically poorly soluble even in hot organic solvents [1].

Solubility Formulation Analytical Chemistry

Commercial Purity and Supply Consistency for Reproducible Research

Reputable suppliers offer 2-tetradecylhexadecanoic acid at high purities (97-98%), with batch-specific certificates of analysis and defined storage conditions . This level of quality control is essential for reproducible synthesis and biological testing, and may not be consistently available for less common or custom-synthesized branched fatty acid analogs .

Chemical Sourcing Quality Control Reproducibility

Where 2-Tetradecylhexadecanoic Acid Delivers Verifiable Advantage: Key Research and Industrial Applications


Synthesis of Cationic Lipids for Non-Viral Gene Delivery

Utilize 2-tetradecylhexadecanoic acid as the lipophilic anchor in the synthesis of cationic lipids like T14diLys [1]. The α-branched C30 chain imparts optimal lipophilicity and membrane compatibility, leading to high transfection efficiency and serum stability [2]. This is directly evidenced by effective pDNA transfer in multiple cell lines and successful siRNA delivery with high encapsulation efficiency at N/P=5 [3].

Development of E-Selectin Blockers for Anti-Inflammatory Research

Employ this compound as a key reagent in the multi-step synthesis of E-selectin blockers [4]. The specific acyl chain is incorporated into complex glycoconjugates [5] that target E-selectin-mediated leukocyte recruitment, a validated approach for modulating inflammation .

Preparation of Liposomal Formulations with Tailored Physicochemical Properties

Incorporate 2-tetradecylhexadecanoic acid or its derivatives into liposomal membranes to modify bilayer fluidity, permeability, and drug release profiles . Its lower melting point (71-75°C) compared to linear C30 fatty acids reduces membrane rigidity and can improve the loading and delivery of hydrophobic payloads [6].

Antifungal Lead Optimization and Membrane Interaction Studies

Leverage the reported growth inhibition of Candida glabrata as a starting point for structure-activity relationship (SAR) studies. Compare the antifungal activity of 2-tetradecylhexadecanoic acid with its analogs to map the contributions of chain length and branching to membrane disruption [7].

Technical Documentation Hub

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